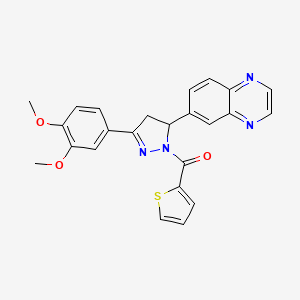
(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features multiple functional groups, including:
- A pyrazole ring , known for its diverse pharmacological properties.
- A quinoxaline moiety , which contributes to its bioactivity.
- A thiophene ring , adding to the structural complexity and potential interactions with biological targets.
These structural characteristics suggest a broad spectrum of biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds structurally related to the one demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that our compound may exhibit comparable or enhanced antimicrobial properties.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively researched. A study indicated that certain structural modifications could enhance antitumoral activity by inhibiting tubulin polymerization . The compound's ability to interact with cellular mechanisms involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
Anti-inflammatory Effects
Compounds similar to the one discussed have shown promise as anti-inflammatory agents. For example, derivatives featuring the pyrazole scaffold have been identified as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes . The anti-inflammatory activity of our compound could be explored through in vitro assays to evaluate its efficacy compared to known COX inhibitors.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Molecular docking studies suggest that it can effectively bind to various biological targets, including enzymes and receptors involved in disease pathways . These interactions may elucidate its pharmacological effects and guide future modifications for improved efficacy.
Comparative Analysis with Related Compounds
To better understand the unique properties of This compound , a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine and ethynyl groups | Antagonist for mGluR5 | Investigational drug status |
| Quinoxaline derivatives | Quinoxaline core | Antimicrobial properties | Varied substituents affect activity |
| Pyrazole analogs | Pyrazole ring system | Anti-inflammatory effects | Diverse functionalization potential |
This table illustrates how variations in structure can influence biological activity, highlighting the potential of our compound as a lead candidate for drug development.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of compounds similar to This compound :
- Antiviral Activity : One study reported that specific pyrazole derivatives exhibited antiviral effects at low micromolar concentrations against various viral strains .
- Cytotoxicity Studies : Research has shown that certain derivatives possess selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Eigenschaften
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-30-21-8-6-15(13-22(21)31-2)18-14-20(28(27-18)24(29)23-4-3-11-32-23)16-5-7-17-19(12-16)26-10-9-25-17/h3-13,20H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABOKOWXLGMSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C5=CC=CS5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














